molecular formula C22H18 B11974492 9-Benzyl-10-methylanthracene CAS No. 24451-61-4

9-Benzyl-10-methylanthracene

Cat. No.: B11974492
CAS No.: 24451-61-4
M. Wt: 282.4 g/mol
InChI Key: CJLKRNNODLUJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-10-methylanthracene typically involves the Friedel-Crafts alkylation reaction. This method uses anthracene as the starting material, which undergoes alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-10-methylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 9-Benzyl-10-methylanthracene stands out due to its unique combination of benzyl and methyl groups, which confer distinct photophysical properties and potential biological activities. Its ability to activate p53 and induce apoptosis in cancer cells makes it a promising candidate for anti-cancer research .

Properties

CAS No.

24451-61-4

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

9-benzyl-10-methylanthracene

InChI

InChI=1S/C22H18/c1-16-18-11-5-7-13-20(18)22(15-17-9-3-2-4-10-17)21-14-8-6-12-19(16)21/h2-14H,15H2,1H3

InChI Key

CJLKRNNODLUJLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.